FPS-ZM1

Übersicht

Beschreibung

FPS-ZM1 ist ein hoch affiner Inhibitor des Rezeptors für fortgeschrittene Glykationsendprodukte (RAGE). Es ist bekannt für seine Fähigkeit, die Bindung von Amyloid-β (Aβ)-Protein an RAGE zu blockieren und so den durch Aβ40- und Aβ42-induzierten Zellstress in RAGE-exprimierenden Zellen zu hemmen. Diese Verbindung hat sich als vielversprechend für die Behandlung der Alzheimer-Krankheit erwiesen, indem sie Amyloid-β-vermittelte Hirnerkrankungen reduziert .

Herstellungsmethoden

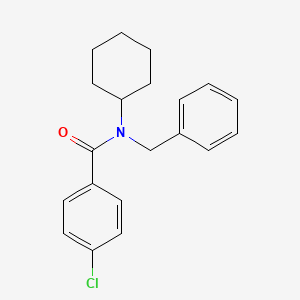

Die Synthese von this compound umfasst die Herstellung von 4-Chlor-N-cyclohexyl-N-(phenylmethyl)-benzamid. Diese Verbindung kann in einen kobaltbasierten metallorganischen Gerüst (zeolitischer Imidazolatgerüst-67, ZIF-67) eingekapselt werden, um this compound-eingekapselte ZIF-67-Nanopartikel herzustellen . Der Syntheseweg beinhaltet typischerweise die Reaktion von 4-Chlorbenzoylchlorid mit N-Cyclohexyl-N-phenylmethylamin unter kontrollierten Bedingungen, um das gewünschte Produkt zu erhalten .

Vorbereitungsmethoden

The synthesis of FPS-ZM1 involves the preparation of 4-chloro-N-cyclohexyl-N-(phenylmethyl)-benzamide. This compound can be encapsulated into a cobalt-based metal-organic framework (zeolitic imidazolate framework-67, ZIF-67) to fabricate this compound encapsulated ZIF-67 nanoparticles . The synthetic route typically involves the reaction of 4-chlorobenzoyl chloride with N-cyclohexyl-N-phenylmethylamine under controlled conditions to yield the desired product .

Analyse Chemischer Reaktionen

FPS-ZM1 durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, obwohl detaillierte Oxidationswege nicht umfassend dokumentiert sind.

Substitution: This compound kann Substitutionsreaktionen eingehen, insbesondere unter Beteiligung des Chloratoms in seiner Struktur.

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel, Reduktionsmittel und Nukleophile für Substitutionsreaktionen. Die Hauptprodukte, die gebildet werden, hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab .

Wissenschaftliche Forschungsanwendungen

Neuroprotection in Alzheimer's Disease

FPS-ZM1 has been extensively studied for its neuroprotective properties against amyloid-beta-induced toxicity. In transgenic mouse models of Alzheimer's disease, this compound treatment resulted in:

- Reduction of Amyloid-Beta Levels : this compound inhibited amyloid-beta binding to RAGE, leading to decreased production of amyloid-beta and improved cognitive function in aged APP mice .

- Decreased Neuroinflammation : The compound significantly suppressed microglial activation and inflammatory responses mediated by RAGE, as evidenced by reduced levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β) .

Renal Protection

In studies involving spontaneously hypertensive rats, this compound demonstrated protective effects against renal injury:

- Improved Renal Function : Administration of this compound resulted in increased glomerular filtration rate and reduced markers of kidney damage, such as plasma creatinine and urine albumin excretion .

- Mechanistic Insights : The protective effects were linked to the inhibition of NF-kB-mediated inflammation and oxidative stress reduction, highlighting its potential as a therapeutic agent for hypertension-related renal dysfunction .

Modulation of Inflammation

This compound has shown efficacy in attenuating inflammation induced by advanced glycation end products:

- Microglial Activation Suppression : In primary microglial cell cultures, this compound significantly reduced AGEs-induced microglial activation and oxidative stress .

- Regulation of Transcription Factors : Treatment with this compound elevated levels of protective transcription factors such as Nrf2 and heme oxygenase-1 (HO-1), further supporting its role in mitigating oxidative stress .

Case Studies

| Study | Model | Findings |

|---|---|---|

| Deans et al. (2012) | APP transgenic mice | This compound improved cognitive performance and reduced amyloid pathology. |

| Yang et al. (2015) | Rat model of cerebral hemorrhage | This compound reduced blood-brain barrier damage and neuroinflammation. |

| Hong et al. (2016) | Primary microglia culture | This compound attenuated AGEs-induced inflammatory responses. |

| Zhang et al. (2020) | Spontaneously hypertensive rats | This compound improved renal function and reduced oxidative stress markers. |

Wirkmechanismus

FPS-ZM1 exerts its effects by binding to the V domain of RAGE, thereby blocking the binding of amyloid β protein to RAGE. This inhibition reduces Aβ40- and Aβ42-induced cellular stress in RAGE-expressing cells. This compound also blocks multiple mechanisms of Aβ-induced cellular stress in brain endothelium, neurons, and microglia . Additionally, it inhibits the downstream signaling pathways of RAGE, such as the high mobility group box 1 (HMGB1) signaling pathway .

Vergleich Mit ähnlichen Verbindungen

FPS-ZM1 wird mit anderen RAGE-Inhibitoren verglichen, wie z. B.:

This compound ist einzigartig aufgrund seiner hohen Affinität zu RAGE und seiner Fähigkeit, die Blut-Hirn-Schranke zu überwinden, was es zu einem vielversprechenden Kandidaten für die Behandlung neurologischer Erkrankungen macht .

Biologische Aktivität

FPS-ZM1 is a small molecule that serves as a high-affinity antagonist of the receptor for advanced glycation end products (RAGE). Its biological activity has been extensively studied, particularly in the context of neurodegenerative diseases like Alzheimer's disease (AD) and inflammatory conditions. This article provides a detailed overview of this compound's mechanisms of action, efficacy in various studies, and its potential therapeutic applications.

This compound primarily functions by inhibiting RAGE, a receptor implicated in several pathological processes, including neuroinflammation and the transport of amyloid-beta (Aβ) across the blood-brain barrier (BBB). The compound exhibits a binding affinity characterized by a value of approximately 25 nM, making it significantly potent against Aβ binding to RAGE's V domain .

Key Mechanisms Include:

- Inhibition of Aβ Binding: this compound effectively blocks Aβ40 and Aβ42 from binding to RAGE, thereby reducing cellular stress associated with these peptides .

- Reduction of Neuroinflammation: By inhibiting RAGE, this compound decreases microglial activation and the subsequent neuroinflammatory response .

- Decreased β-Secretase Activity: The compound inhibits β-secretase activity, which is crucial for Aβ production, thereby lowering overall Aβ levels in the brain .

Efficacy in Animal Models

Numerous studies have evaluated the efficacy of this compound in various animal models, particularly focusing on its effects on cognitive function and amyloid pathology.

Study Findings

-

Alzheimer's Disease Models:

- In transgenic mice models overexpressing human amyloid precursor protein (APP), this compound treatment resulted in a 70-80% reduction in brain Aβ levels. Additionally, it significantly improved cognitive performance and normalized cerebral blood flow responses .

- The compound was shown to enhance BBB integrity and prevent Aβ influx into the brain, highlighting its potential as a disease-modifying agent for AD .

- Inflammation Models:

- Tumor Growth Studies:

Data Tables

The following tables summarize key findings from various studies on this compound.

Case Studies

Several case studies have illustrated the practical implications of this compound in clinical settings:

- Case Study 1: In older mice models designed to accumulate amyloid beta rapidly, this compound administration resulted in significant reductions in activated microglia (approximately 80% lower) and improved learning capabilities comparable to healthy controls .

- Case Study 2: In a meningitis model, systemic administration of this compound prevented BBB disruption and significantly diminished Aβ accumulation, showcasing its potential utility in treating neuroinflammatory conditions .

Eigenschaften

IUPAC Name |

N-benzyl-4-chloro-N-cyclohexylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22ClNO/c21-18-13-11-17(12-14-18)20(23)22(19-9-5-2-6-10-19)15-16-7-3-1-4-8-16/h1,3-4,7-8,11-14,19H,2,5-6,9-10,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDFKWGIBQMHSOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N(CC2=CC=CC=C2)C(=O)C3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary target of FPS-ZM1?

A1: this compound is a high-affinity antagonist of the Receptor for Advanced Glycation End products (RAGE). [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Q2: How does this compound interact with RAGE?

A2: this compound binds to the V domain of RAGE, effectively blocking the binding of RAGE ligands, such as High Mobility Group Box 1 (HMGB1) and Advanced Glycation End products (AGEs). This inhibition disrupts downstream signaling cascades. [, , , ]

Q3: What are the downstream effects of this compound binding to RAGE?

A3: By blocking RAGE, this compound inhibits the activation of several downstream signaling pathways, including:

- NF-κB: this compound prevents the phosphorylation of NF-κB targets, reducing the expression of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6. [, , , , , , , , , , ]

- Diaphanous-1 (DIAPH1): this compound blocks the increase in DIAPH1 levels, a key cytoplasmic hub for RAGE ligand-mediated activation of cellular signaling. []

- Nrf2/DAMP: this compound inhibits the activation of redox-sensitive Damage-Associated Molecular Pattern (DAMP) signaling through Nrf2, reducing oxidative stress and inflammatory responses. [, ]

- Notch1: this compound abrogates AGE-induced Notch1 activation, preventing epithelial-to-mesenchymal transition (EMT) and fibrosis. []

Q4: What are the potential therapeutic implications of inhibiting the RAGE pathway with this compound?

A4: Inhibiting RAGE with this compound shows promise in mitigating various disease processes:

- Neuroinflammation: this compound reduces neuroinflammation in models of focal cerebral ischemia, Alzheimer's disease, and experimental bacterial meningitis. [, , , , , ]

- Emphysema/COPD: this compound reverses airspace enlargement and inflammation in emphysema models by preventing RAGE-DAMP-Nrf2 signaling. [, ]

- Diabetic Nephropathy: this compound ameliorates AGE-induced podocytopathy and fibrosis by blocking RAGE and downstream Notch1 activation. []

- Cardiac Hypertrophy: this compound, similar to resveratrol, alleviates high glucose-induced cardiac hypertrophy by inhibiting RAGE-dependent NF-κB and TGF-β1/Smad3 pathways. []

Q5: What is the molecular formula and weight of this compound?

A5: The molecular formula of this compound is C20H22ClNO, and its molecular weight is 327.85 g/mol.

Q6: Is there any available spectroscopic data for this compound?

A6: While the provided research articles do not explicitly detail spectroscopic data for this compound, its synthesis and characterization have been previously reported in the literature. Researchers interested in spectroscopic data are encouraged to consult those primary sources.

Q7: Is there information on material compatibility, stability, catalytic properties, computational modeling, structure-activity relationship, or formulation of this compound in the provided research?

A7: The provided research primarily focuses on the biological activity and therapeutic potential of this compound as a RAGE antagonist. Information regarding its material properties, catalytic activity, computational modeling, SAR, and formulation strategies is not discussed in these papers.

Q8: What information is available about the SHE regulations, PK/PD, in vitro and in vivo efficacy, resistance, toxicity, and drug delivery of this compound?

A8: The provided research primarily focuses on pre-clinical studies using this compound. Information regarding its SHE regulations, detailed pharmacokinetic and pharmacodynamic properties, long-term toxicity, resistance mechanisms, and specific drug delivery strategies is limited in these papers.

- Blood-Brain Barrier Penetration: this compound readily crosses the blood-brain barrier, making it a potential therapeutic agent for central nervous system disorders. []

- In vivo Efficacy: this compound demonstrates promising in vivo efficacy in various animal models, including models of focal cerebral ischemia, Alzheimer's disease, emphysema, diabetic nephropathy, and cardiac hypertrophy. [, , , , , ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.